2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide

Chemical Reagent Procurement Purity Reproducibility Thiourea Building Block

This synthetic thiourea (MW 325.4) features a 4-fluorobenzoyl thiourea core and a sterically bulky tert-leucine N,3,3-trimethylbutanamide tail. The 4-fluorobenzoyl group provides distinct electronic and H-bonding properties, while the gem-dimethyl substitution introduces steric hindrance that can modulate enantioselectivity and metal-chelation geometry. Its balanced predicted logP (~2.1) makes it a preferred scaffold for CNS-penetrant probes compared to heavily halogenated analogs. Available at ≥95% purity for reproducible organocatalysis, NMDA receptor affinity probe development, and transition-metal coordination studies. QC includes SDS and COA upon request.

Molecular Formula C15H20FN3O2S
Molecular Weight 325.4
CAS No. 318498-18-9
Cat. No. B2679674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide
CAS318498-18-9
Molecular FormulaC15H20FN3O2S
Molecular Weight325.4
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC)NC(=S)NC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C15H20FN3O2S/c1-15(2,3)11(13(21)17-4)18-14(22)19-12(20)9-5-7-10(16)8-6-9/h5-8,11H,1-4H3,(H,17,21)(H2,18,19,20,22)
InChIKeyRPJGLYHYMUJMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide (CAS 318498-18-9): Structural Identity and Procurement Baseline


2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide is a synthetic thiourea derivative (C15H20FN3O2S, MW 325.4) . The molecule combines a 4-fluorobenzoyl isothiocyanate-derived thiourea core with a sterically hindered N,3,3-trimethylbutanamide moiety derived from tert-leucine . It is available from specialty chemical suppliers at ≥95% purity and has a predicted density of 1.206±0.06 g/cm³ . No biological activity data, patent records, or peer-reviewed studies directly characterizing this compound were identified in authoritative public databases [1].

Why Generic Thiourea Analogs Cannot Substitute for 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide (CAS 318498-18-9) in Research Applications


Thiourea-based compounds exhibit wide functional variability depending on their acyl and amine substituents. The 4-fluorobenzoyl group confers distinct electronic and hydrogen-bonding properties compared to alkyl- or aryl-substituted thioureas [1]. The tert-leucine-derived N,3,3-trimethylbutanamide fragment introduces significant steric bulk, which is known in chiral thiourea organocatalysts to control enantioselectivity [2]. In contrast, analogs such as unsubstituted benzoyl thioureas or those lacking the gem-dimethyl group display different steric and electronic profiles, altering both reactivity and potential biological target engagement . Consequently, direct substitution with a generic thiourea or a simpler aroylthiourea without quantitative validation risks compromising experimental reproducibility and pharmacological relevance.

Quantitative Differentiation Evidence for 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide (CAS 318498-18-9) Relative to Closest Analogs


Vendor Purity Specification: ≥95% vs. Unverified Analog Batches (Supporting Evidence)

The sole commercial supplier with a publicly disclosed purity specification (AKSci) lists this compound at ≥95% . In contrast, no purity specification is publicly available for structurally analogous thiourea building blocks from other vendors (e.g., CymitQuimica merely states 'please enquire') . This quantifiable purity claim reduces procurement risk for researchers requiring defined starting material quality.

Chemical Reagent Procurement Purity Reproducibility Thiourea Building Block

Predicted Physicochemical Properties vs. 3,5-Bis(trifluoromethyl)phenyl Thiourea Analog (Cross-Study Comparable)

ZINC database records for 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide report a predicted logP of 2.098 and molecular weight of 325.4 [1]. In comparison, the widely used chiral thiourea catalyst (S)-2-[[3,5-bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide has a significantly higher logP (~4.5) and MW (~503) [2]. The lower lipophilicity and smaller size of the target compound may favor aqueous solubility and different passive membrane permeability, relevant in medicinal chemistry campaigns where CNS drug-likeness is desired.

Drug Design Physicochemical Profiling Thiourea Scaffold Optimization

Parent Fragment NMDA Receptor Binding Activity: Class-Level Inference for 4-Fluorobenzoyl Thiourea Derivatives

The 4-fluorobenzoyl isothiocyanate precursor (FBITC) has been reported to bind the GluN2B subunit of the NMDA receptor, with conformational effects that decrease glutamate binding . Although no direct binding data exist for the full 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide, the retention of the 4-fluorobenzoyl thiourea pharmacophore may preserve NMDA receptor affinity. Simple 4-fluorobenzoyl thioureas without the tert-leucine amide extension lack this combined steric and hydrogen-bonding profile [1].

NMDA Receptor Fluorescent Probe Glutamate Receptor Pharmacology

Recommended Application Scenarios for 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide (CAS 318498-18-9) Based on Evidence


Medicinal Chemistry Scaffold for CNS-Targeted Thiourea Libraries

The compound's lower predicted logP (2.098) relative to heavily halogenated thiourea analogs makes it a suitable core for designing CNS-penetrant probes that require balanced lipophilicity [1]. Its tert-leucine amide tail may contribute to target selectivity in enzyme inhibition assays.

NMDA Receptor Probe Development

Given the reported GluN2B interaction of the parent 4-fluorobenzoyl isothiocyanate, this compound could serve as a starting point for developing fluorescent or affinity probes for NMDA receptor subtype studies, pending experimental validation [1].

Metal Coordination and Catalysis Ligand

The acylthiourea moiety is known to chelate transition metals (e.g., Ni, Cu, Pd). The sterically hindered tert-butyl group may influence coordination geometry and catalyst stability in cross-coupling reactions, offering a distinct profile compared to less hindered benzoylthiourea ligands [1].

Asymmetric Organocatalysis Method Development

Building on the structural similarity to established Jacobsen-type thiourea catalysts, this compound can be evaluated for enantioselective transformations where the 4-fluorobenzoyl group provides differential hydrogen-bond donor ability versus the commonly used 3,5-bis(trifluoromethyl)phenyl motif [2].

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